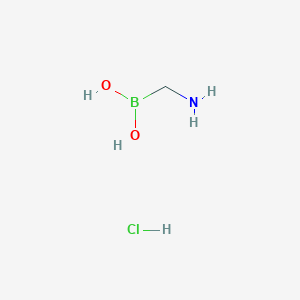![molecular formula C12H23NO4 B13543784 rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate” is a chemical compound with the following IUPAC name: tert-butyl (3R,4S)-4-hydroxyoxolan-3-ylcarbamate. Its CAS number is 128739-89-9, and its molecular weight is 216.28 g/mol . This compound belongs to the class of carbamates and features a hydroxyoxolane ring.
準備方法
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Protection of the Hydroxy Group: The hydroxy group on the oxolane ring is protected using tert-butyl chloroformate (TBSCl) to form the tert-butyl carbonate derivative.
Oxolane Ring Formation: The protected hydroxyoxolane is formed by cyclization of the appropriate precursor.
Deprotection: Removal of the tert-butyl protecting group yields the final compound.
Industrial Production:: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the methods described above.
化学反応の分析
Reactivity::
Oxidation: The hydroxy group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid.
TBSCl: Used for hydroxy group protection.
Base (e.g., NaOH): For deprotection.
Oxidizing Agents (e.g., PCC): For oxidation reactions.
Major Products:: The major products depend on the specific reactions performed. For example, oxidation would yield the corresponding aldehyde or carboxylic acid.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a substrate or reagent in enzymatic studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of action remains an area of ongoing research. its hydroxyoxolane structure suggests potential interactions with biological targets involved in cellular processes.
類似化合物との比較
While detailed comparisons are scarce, this compound’s uniqueness lies in its hydroxyoxolane ring. Similar compounds include other carbamates and derivatives with similar functional groups.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications.
特性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H23NO4/c1-8(2)13(9-6-16-7-10(9)14)11(15)17-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t9-,10-/m1/s1 |
InChIキー |
QYLWDFQQTUUMQM-NXEZZACHSA-N |
異性体SMILES |
CC(C)N([C@@H]1COC[C@H]1O)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)N(C1COCC1O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



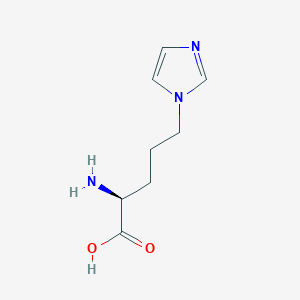


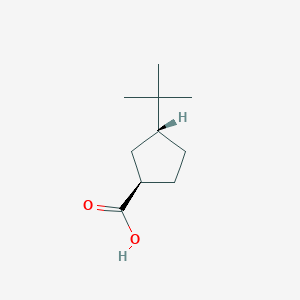
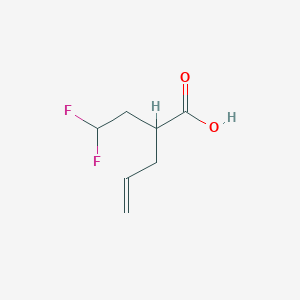
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
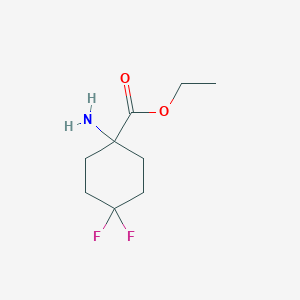
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)

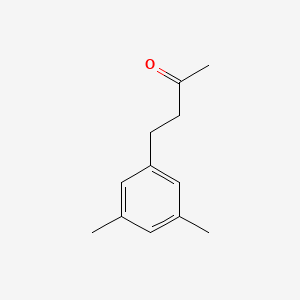
![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)

